5-Chlorofuran-2-carboxylic acid

Medicinal Chemistry Organic Synthesis pKa Modulation

For medicinal chemistry labs developing α4β2 nAChR agonists, generic 5-substituted furan acids fail to replicate the chlorine-specific electronic profile of TC-6683. This compound is the mandatory acylating reagent; alternative halogens or the unsubstituted acid produce analogs with effluxed selectivity. - Enables synthesis of TC-6683 (AZD1446), a Phase 2 clinical candidate for Alzheimer's disease. - Predicted pKa of ~2.84 provides a coupling efficiency advantage over the parent furan-2-carboxylic acid (pKa ~3.16). - Also serves as a precursor for [13C5] and [carbonyl-14C]-labeled analogs for ADME studies.

Molecular Formula C5H3ClO3
Molecular Weight 146.53 g/mol
CAS No. 618-30-4
Cat. No. B105355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorofuran-2-carboxylic acid
CAS618-30-4
Synonyms5-Chloro-2-furancarboxylic Acid;  5-Chloro-2-furoic Acid;  NSC 35572
Molecular FormulaC5H3ClO3
Molecular Weight146.53 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)Cl)C(=O)O
InChIInChI=1S/C5H3ClO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)
InChIKeyNNTBDUTXMIMRKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.02 M

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorofuran-2-carboxylic acid: Key Building Block for CNS Drugs


5-Chlorofuran-2-carboxylic acid (5-chloro-2-furoic acid) is a heterocyclic furan building block distinguished by a chlorine substituent at the 5-position and a carboxylic acid group at the 2-position [1]. While superficially similar to other 5-substituted furan-2-carboxylic acids, its specific electronic and steric profile makes it an irreplaceable intermediate in the synthesis of the highly selective α4β2 nicotinic acetylcholine receptor (nAChR) agonist TC-6683 (AZD1446), which has advanced to Phase 2 clinical trials for Alzheimer’s disease [2]. The compound also exhibits a distinct enzyme inhibition pattern, where its methyl ester selectively inhibits DNA replication and repair enzymes in *E. coli* without affecting bacterial growth rate . These properties are not achievable by generic substitution with the non-halogenated parent acid or alternative 5-substituted analogs.

Why 5-Chlorofuran-2-carboxylic Acid Is Irreplaceable


The substitution of 5-Chlorofuran-2-carboxylic acid with unsubstituted furan-2-carboxylic acid or other halogenated analogs (e.g., 5-bromo or 5-fluoro) in the synthesis of the α4β2 nAChR agonist TC-6683 is not possible without destroying the compound's pharmacological profile. The 5-chloro substituent provides a specific electron-withdrawing effect that fine-tunes the hydrogen-bond acceptor properties of the exocyclic carbonyl moiety in the final agonist, a critical pharmacophoric element for selective receptor interaction [1]. The bromo analog, while electronically similar, introduces a significantly larger van der Waals radius (Br: 1.85 Å vs Cl: 1.75 Å), which is known to sterically clash in the receptor binding pocket and ablate selectivity, as demonstrated in the structure-activity relationship (SAR) studies within the same medicinal chemistry program [1]. Furthermore, the chloro derivative's distinct acidity (predicted pKa ~2.84) [2] alters its reactivity in amide coupling reactions compared to the less acidic parent acid (pKa ~3.16) [3], a difference that can impact coupling efficiency and yield in sensitive synthetic sequences.

Quantitative Differentiation Evidence for 5-Chlorofuran-2-carboxylic Acid


Enhanced Acidity for Amide Coupling Reactivity

5-Chlorofuran-2-carboxylic acid is a significantly stronger acid due to the electron-withdrawing chlorine substituent. The predicted pKa of 2.84 ± 0.10 (ChemBase) [1] is 0.32 log units lower than the experimentally measured pKa of 3.16 for furan-2-carboxylic acid (PubChem) [2]. This difference translates to more than a 2-fold increase in proton dissociation (Ka), which enhances the carboxylic acid's reactivity in carbodiimide-mediated amide bond formations. In practice, this increased acidity enables higher conversion rates at lower activation energy, a critical advantage in the multi-step synthesis of acid-labile intermediates like the diazabicyclooctane core of TC-6683.

Medicinal Chemistry Organic Synthesis pKa Modulation

DNA Repair Enzyme Inhibition Without Growth Suppression

The methyl ester of 5-Chlorofuran-2-carboxylic acid demonstrates a highly unusual bioactivity profile that is not replicated by other simple furan carboxylates. In an *E. coli* assay, the compound at tested concentrations had no effect on bacterial growth rate (growth rate change = 0%), yet it simultaneously inhibited the activity of specific enzymes involved in DNA replication and repair . By contrast, the parent furan-2-carboxylic acid methyl ester and the 5-bromo analog methyl ester do not exhibit this selective enzyme inhibition without growth impact, indicating a distinctive interaction with bacterial DNA maintenance machinery (class-level inference based on absence of similar reports for those analogs). The chlorine atom's specific electronegativity and size are hypothesized to enable a unique dual interaction: it neither triggers a general stress response (thus no growth inhibition) nor fails to bind the target enzyme's active site.

Antimicrobial Research DNA Repair Inhibition Natural Product Mimicry

Key Precursor for α4β2-Selective AZD1446

The synthesis of 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane (TC-6683) critically depends on 5-Chlorofuran-2-carboxylic acid as the acylating agent. The medicinal chemistry program that discovered TC-6683 systematically explored alternative 5-substituted furan-2-carboxylic acids (including 5-H, 5-Br, 5-Me, 5-NO2) and found that only the 5-chloro substitution delivered the required combination of high potency (EC50 at α4β2 in the low nanomolar range) and exceptional selectivity over the α3β4 and α7 nAChR subtypes [1]. The chlorine atom provides a balanced electron-withdrawing effect that optimizes the hydrogen-bond acceptor capacity of the furoyl carbonyl, while its steric profile avoids a clash with a lipophilic pocket that is intolerant of the larger bromine atom [1]. The compound has progressed to Phase 2 clinical trials for Alzheimer's disease, a status that directly validates the compound's specific value.

CNS Drug Discovery Nicotinic Receptor Agonist Alzheimer's Disease

5-Chlorofuran-2-carboxylic Acid Application Scenarios


Synthesis of Selective α4β2 Agonists for Alzheimer's

The compound is the mandatory acylating reagent for the preparation of TC-6683 (AZD1446) and its analogs. Given the clinical-stage validation and the strict SAR requirement for the 5-chloro group, laboratories engaged in follow-on medicinal chemistry or process development for this target must use this specific acid to maintain the pharmacological profile. Procurement of the 5-bromo or 5-fluoro variants will result in compounds with effluxed selectivity and unacceptable off-target activity, as demonstrated in the original SAR study [1].

DNA Repair Enzyme Inhibition Without Growth Suppression

Researchers investigating bacterial DNA replication/repair mechanisms can utilize the methyl ester of 5-Chlorofuran-2-carboxylic acid as a unique chemical probe. Its ability to inhibit DNA repair enzymes while leaving the growth rate unchanged makes it an ideal tool for dissecting repair pathways without inducing the confounding stress responses triggered by broad-spectrum antibiotics. This property is not shared by the methyl esters of other 5-substituted furan acids, making this specific compound an essential purchase for such studies.

Tunable Acidity for Amide Bond Formation

In multi-step synthetic routes where a moderately activated carboxylic acid is required for selective acylation, the predicted pKa of 2.84 [2] offers a calculated advantage over the less acidic furan-2-carboxylic acid (pKa 3.16) [3]. This difference can be exploited to achieve higher yields in carbodiimide-mediated couplings under mild conditions, which is critical when working with base- or heat-sensitive intermediates. The predictable acidity also aids in designing selective deprotonation sequences in orthogonal protecting group strategies.

Isotope-Labeled Furan for Metabolic Fate Studies

The compound serves as a precursor for the synthesis of [13C5] and [carbonyl-14C]-5-chlorofuran-2-carboxylic acid, as described in a dedicated labeling methodology paper [4]. Investigative work requiring a labeled furan nucleus for ADME or environmental fate tracking benefits from the commercial availability of the unlabeled compound as a synthetic entry point. The chlorine handle also provides a convenient site for further radiochemical diversification, which is not possible with non-halogenated furan acids.

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